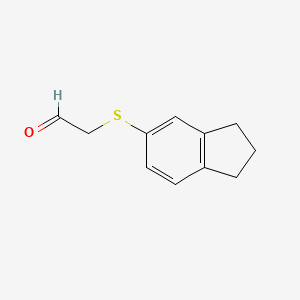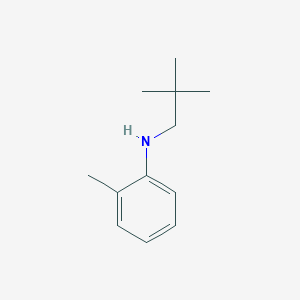
Sodium 6-amino-5-nitropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-amino-5-nitropyridine-3-carboxylate is a chemical compound with the molecular formula C₆H₄N₃NaO₄ It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-amino-5-nitropyridine-3-carboxylate typically involves the nitration of pyridine derivatives followed by amination and carboxylation reactions. One common method involves the nitration of 3-nitropyridine, which is then subjected to amination to introduce the amino group at the 6-position. The carboxylation step introduces the carboxylate group at the 3-position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 6-amino-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 6-amino-5-aminopyridine-3-carboxylate, while substitution reactions can introduce various functional groups at different positions on the pyridine ring .
Aplicaciones Científicas De Investigación
Sodium 6-amino-5-nitropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays and as a precursor for biologically active molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 6-amino-5-nitropyridine-3-carboxylate involves its interaction with specific molecular targets. The amino and nitro groups on the pyridine ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylate group can form ionic bonds with metal ions, affecting the compound’s solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-5-nitropyridine-3-carboxylic acid: Similar structure but lacks the sodium ion.
5-Nitropyridine-2-carboxylic acid: Different position of the nitro and carboxylate groups.
3-Amino-2-nitropyridine: Similar functional groups but different positions on the pyridine ring.
Uniqueness
Sodium 6-amino-5-nitropyridine-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of the sodium ion enhances its solubility in water, making it more suitable for certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C6H4N3NaO4 |
|---|---|
Peso molecular |
205.10 g/mol |
Nombre IUPAC |
sodium;6-amino-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C6H5N3O4.Na/c7-5-4(9(12)13)1-3(2-8-5)6(10)11;/h1-2H,(H2,7,8)(H,10,11);/q;+1/p-1 |
Clave InChI |
ZDTZNOITHMCEKY-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=NC(=C1[N+](=O)[O-])N)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)




